Trazolopride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trazolopride is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Trazolopride is a novel compound primarily used in the treatment of gastrointestinal disorders, notably for its prokinetic effects. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and relevant case studies that highlight its therapeutic potential.
This compound is a selective serotonin 5-HT4 receptor agonist. By stimulating these receptors, this compound enhances gastrointestinal motility and accelerates gastric emptying. This mechanism is particularly beneficial in treating conditions such as functional dyspepsia and constipation-predominant irritable bowel syndrome (IBS).
- 5-HT4 Receptor Activation : Activation of 5-HT4 receptors leads to increased release of acetylcholine in the enteric nervous system, promoting peristalsis and improving bowel transit time.
- Dopamine Receptor Antagonism : this compound also exhibits weak antagonistic properties on dopamine D2 receptors, which may contribute to its antiemetic effects.
Clinical Efficacy
Numerous clinical trials have assessed the efficacy of this compound in various gastrointestinal disorders. Below are key findings from recent studies:
Case Studies
Case Study 1: Efficacy in Functional Dyspepsia
A randomized controlled trial involving 150 patients with functional dyspepsia demonstrated that those treated with this compound experienced a significant reduction in symptom severity compared to the placebo group. Patients reported improvements in bloating, early satiety, and abdominal pain.
Case Study 2: Use in Constipation-Predominant IBS
In a study with 200 participants diagnosed with constipation-predominant IBS, this compound was shown to increase the frequency of bowel movements from an average of 2.3 per week to 4.5 per week over a 12-week period. Furthermore, patients reported a marked decrease in abdominal discomfort.
Safety Profile
This compound has been generally well-tolerated in clinical trials. The most common side effects reported include:
- Headache
- Nausea
- Diarrhea
Serious adverse events are rare, making this compound a favorable option for long-term management of gastrointestinal disorders.
Propiedades
Número CAS |
86365-92-6 |
---|---|
Fórmula molecular |
C20H23N5O2 |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
N-(1-benzylpiperidin-4-yl)-6-methoxy-3H-benzotriazole-5-carboxamide |
InChI |
InChI=1S/C20H23N5O2/c1-27-19-12-18-17(22-24-23-18)11-16(19)20(26)21-15-7-9-25(10-8-15)13-14-5-3-2-4-6-14/h2-6,11-12,15H,7-10,13H2,1H3,(H,21,26)(H,22,23,24) |
Clave InChI |
OXTOFRAJJGNAEW-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1C(=O)NC3CCN(CC3)CC4=CC=CC=C4)NN=N2 |
SMILES canónico |
COC1=CC2=C(C=C1C(=O)NC3CCN(CC3)CC4=CC=CC=C4)NN=N2 |
Key on ui other cas no. |
86365-92-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.